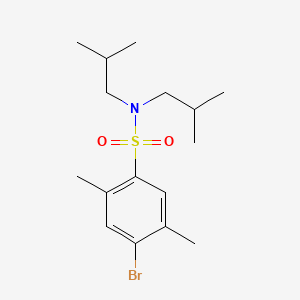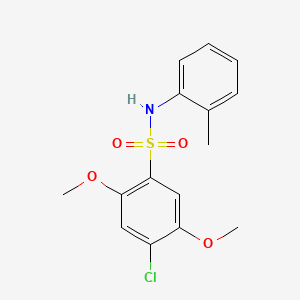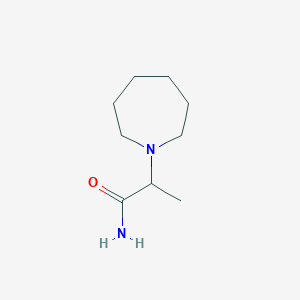![molecular formula C13H12N2O2S B7454253 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile](/img/structure/B7454253.png)
3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile, also known as MTMTB, is a chemical compound that has recently gained attention in the field of scientific research. MTMTB is a thiazole-containing compound that has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile has also been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile has been found to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation, inhibit the growth of certain microorganisms, and induce apoptosis in cancer cells. 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile has also been found to have antioxidant properties, which may be beneficial for the treatment of various diseases.
实验室实验的优点和局限性
3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit various biological activities, making it a promising compound for scientific research. However, there are also some limitations to using 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to fully elucidate its biological effects.
未来方向
There are several future directions for research on 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile. One potential area of research is the development of 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile-based drugs for the treatment of inflammatory diseases, such as arthritis. Another area of research is the investigation of the anticancer properties of 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile, with the aim of developing new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile and its potential applications in the field of scientific research.
合成方法
3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile can be synthesized using a multistep reaction process. The starting material for the synthesis of 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile is 3-methoxy-4-hydroxybenzaldehyde, which is reacted with 2-methyl-1,3-thiazol-4-ylmethanol to form 3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde. This intermediate is then reacted with potassium cyanide to form 3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile.
科学研究应用
3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile has been found to exhibit various biological activities, making it a promising compound for scientific research. It has been reported to possess anti-inflammatory, antimicrobial, antifungal, and anticancer properties. 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile has also been found to inhibit the activity of certain enzymes, making it a potential candidate for drug development.
属性
IUPAC Name |
3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-9-15-11(8-18-9)7-17-12-4-3-10(6-14)5-13(12)16-2/h3-5,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJSAXSYAIYRTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2=C(C=C(C=C2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[4-[2-(2,3-Dihydroindol-1-ylsulfonyl)-4-methoxyphenyl]phenyl]sulfonyl-2,3-dihydroindole](/img/structure/B7454216.png)
![N-[2-(4-tert-butylanilino)-2-oxoethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B7454224.png)
![[2-oxo-2-[2-propoxy-5-(trifluoromethyl)anilino]ethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7454234.png)
![Methyl 4-[3-(1-adamantylmethylamino)-2-hydroxypropoxy]-3-methoxybenzoate](/img/structure/B7454241.png)
![2-[2-[(4-Bromo-2-chlorophenoxy)methyl]-6-chlorobenzimidazol-1-yl]ethanol](/img/structure/B7454244.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-4-methylbenzamide](/img/structure/B7454246.png)


